molecular formula C20H24N2O5S B2497450 4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 921903-39-1

4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2497450
CAS No.: 921903-39-1
M. Wt: 404.48
InChI Key: UPDBJVPWQZPGSI-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The compound's applications in photodynamic therapy for cancer treatment are significant. A study highlights the synthesis of a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing properties useful for photodynamic therapy. This includes good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Compounds with benzenesulfonamide moieties have been explored for their potential anticancer activities. For instance, various benzenesulfonamide compounds were synthesized and evaluated for in vitro anticancer activity against different human cancer cell lines, indicating the potential of these compounds in cancer therapy (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015).

Synthetic Methodology and Novel Compounds

Studies also focus on the synthetic routes and characterizations of novel compounds incorporating benzenesulfonamide. These include the synthesis of novel Schiff bases and their metal complexes, showcasing their potential in various fields, including medicinal chemistry (Alyar et al., 2018).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of benzenesulfonamide derivatives have been a subject of interest. For example, new Schiff bases derived from sulfa drugs and their metal complexes were synthesized and showed promising antimicrobial activities (Alyar et al., 2018). Additionally, novel azetidin-2-ones bearing benzenesulfonamides were synthesized and displayed potent antifungal activity (Gupta & Halve, 2015).

Potential in Pain Management

A study synthesized 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides, evaluating their effects on a pathological pain model in mice. These compounds showed anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, making them potential candidates for pain management (Lobo et al., 2015).

Other Applications

Further research includes studies on the photochemical decomposition of sulfamethoxazole, a compound related to benzenesulfonamides, highlighting its photolability and potential in environmental studies (Zhou & Moore, 1994).

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. This involves understanding how the compound interacts with biological targets in the body .

Safety and Hazards

Information on safety and hazards is typically found in material safety data sheets (MSDS). These sheets contain information on the risks associated with a compound, as well as guidelines for safe handling .

Future Directions

Future directions for research are often suggested in scientific literature. These can include potential applications of the compound, or suggestions for further studies to understand its properties or mechanism of action .

Properties

IUPAC Name

4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-13-10-15(7-9-17(13)26-5)28(24,25)21-14-6-8-16-18(11-14)27-12-20(2,3)19(23)22(16)4/h6-11,21H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDBJVPWQZPGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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